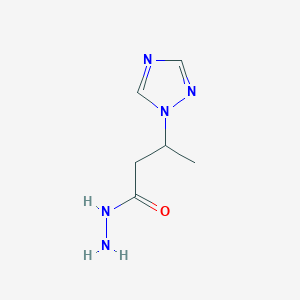

3-(1H-1,2,4-triazol-1-yl)butanehydrazide

Description

Properties

Molecular Formula |

C6H11N5O |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

3-(1,2,4-triazol-1-yl)butanehydrazide |

InChI |

InChI=1S/C6H11N5O/c1-5(2-6(12)10-7)11-4-8-3-9-11/h3-5H,2,7H2,1H3,(H,10,12) |

InChI Key |

FPYLDCZNWOPYJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)NN)N1C=NC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazole derivatives depend on substituents, triazole ring position (1,2,3- vs. 1,2,4-), and side-chain modifications. Below is a comparative analysis of key analogs:

Key Findings

Triazole Ring Position :

- 1,2,4-Triazole derivatives (e.g., CP 55, nitro-triazoles) exhibit stronger antifungal and enzyme inhibitory activities compared to 1,2,3-triazole analogs (e.g., benzotriazole hydrazides) due to enhanced electronic effects and metabolic stability .

- 1,2,3-Triazoles () are more commonly used in industrial applications (e.g., corrosion inhibitors, dyes) .

Hydrazide Functionality :

- The hydrazide group in this compound facilitates hydrogen bonding with biological targets, similar to CP 55 and β-(1,2,4-triazol-1-yl)alanine derivatives .

- Longer chains (e.g., butanehydrazide) may improve lipophilicity and membrane permeability compared to shorter-chain analogs like propanehydrazide () .

Substituent Effects :

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (e.g., 413 K) in solvent-free methods reduce reaction time but require precise thermal control .

- Catalyst : NaOH improves nucleophilic substitution efficiency in one-pot syntheses .

- Purification : Preparative thin-layer chromatography (TLC) or column chromatography (EtOAc/MeOH with 0.25% Et₃N) enhances purity .

Q. Purity Validation :

- HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Question: How can reaction kinetics be optimized for large-scale synthesis without compromising yield?

Methodological Answer:

- Taguchi Method : Design experiments to optimize variables (e.g., molar ratios, temperature) statistically. For example, a 3:1 hydrazine hydrate-to-carbon disulfide ratio increased thiocarbohydrazide yield by 20% .

- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions and improves heat management .

Data Contradiction Analysis :

Conflicting reports on optimal reaction times (1 hour vs. 6 hours) may arise from differences in substrate reactivity. Kinetic studies under controlled conditions (e.g., in situ IR monitoring) are recommended .

Basic Question: What are the safety and handling considerations for this compound based on regulatory guidelines?

Methodological Answer:

- ECHA Compliance : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation .

- Waste Disposal : Follow institutional protocols for hydrazide-containing waste, as hydrazines are toxic and reactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.